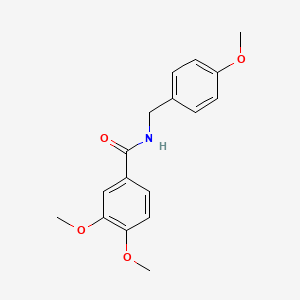

3,4-dimethoxy-N-(4-methoxybenzyl)benzamide

Description

3,4-Dimethoxy-N-(4-methoxybenzyl)benzamide (CAS: 1718-92-9) is a benzamide derivative with three methoxy substituents: two on the benzoyl ring (positions 3 and 4) and one on the 4-methoxybenzylamine moiety. Its molecular formula is C₁₆H₁₇NO₄, with a molecular weight of 287.315 g/mol . The compound is commercially available from multiple suppliers, including ASINEX (BAS 17327163) and Maybridge (JFD02677), and is characterized by the SMILES string COc1ccc(NC(=O)c2ccc(OC)c(OC)c2)cc1 .

Properties

IUPAC Name |

3,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-20-14-7-4-12(5-8-14)11-18-17(19)13-6-9-15(21-2)16(10-13)22-3/h4-10H,11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGRNWZUXVXFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-methoxybenzyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 4-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of 3,4-dimethoxy-N-(4-methoxybenzyl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

Reduction: Formation of 3,4-dimethoxy-N-(4-methoxybenzyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3,4-dimethoxy-N-(4-methoxybenzyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and the amide functionality play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)-4-methoxybenzamide (Compound 3.38) Structure: Features a 4-methoxybenzamide core with a hydroxyl and dimethylaminomethyl group on the phenyl ring. Synthesis: Prepared via a Mannich reaction (27% yield), involving paraformaldehyde and dimethylamine in toluene . This may improve solubility but reduce metabolic stability due to increased susceptibility to oxidation .

N-(2,4-Dimethylphenyl)-4-methoxybenzamide (3l) Structure: Contains methyl groups at positions 2 and 4 on the phenyl ring instead of methoxy groups. Synthesis: Synthesized via manganese-mediated reductive transamidation (59% yield) . However, reduced electron-donating effects may lower reactivity in electrophilic substitutions .

2,4-Dimethoxy-N-(2-naphthyl)benzamide

- Structure : Substitutes the 4-methoxybenzyl group with a 2-naphthyl group.

- Properties : Higher molecular weight (307.34 g/mol ) and extended aromaticity, favoring π-π stacking interactions. This may improve crystallinity but reduce aqueous solubility compared to the target compound .

Heterocyclic Analogs

3,4-Dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide (F186-0503)

- Structure : Incorporates a thiazole ring linked via a carbamoylmethyl group.

- Significance : The thiazole moiety introduces heterocyclic character, which can enhance binding to biological targets (e.g., enzymes) through hydrogen bonding or π-stacking. This contrasts with the purely aromatic target compound, which may have weaker target affinity .

2,4-Dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide Structure: Contains a thiadiazole ring, a bioisostere for carboxylic acids.

Pharmacologically Active Derivatives

3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide Structure: Replaces methoxy groups with chlorine atoms and adds a cyclohexyl-dimethylamino moiety. Activity: Reported as a psychoactive substance, likely due to increased lipophilicity from chlorine and the cyclohexyl group, facilitating blood-brain barrier penetration. This contrasts with the target compound’s methoxy groups, which prioritize metabolic stability over CNS activity .

3,4-Dimethoxy-N-(2H-tetrazol-5-yl)benzamide

- Structure : Tetrazole ring replaces the benzyl group.

- Significance : Tetrazoles act as carboxylic acid bioisosteres, enhancing metabolic resistance while maintaining hydrogen-bonding capacity. This derivative may exhibit improved oral bioavailability compared to the parent compound .

Physicochemical and Pharmacokinetic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.